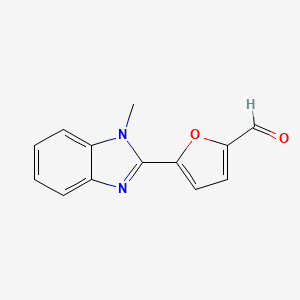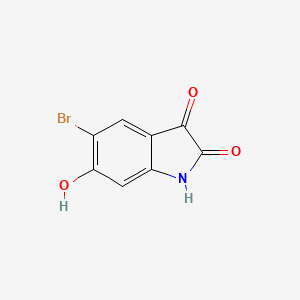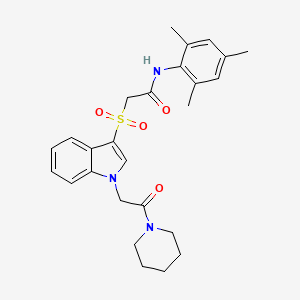
5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of benzimidazole . Benzimidazole derivatives are known for their wide range of biological activities and are part of several drugs .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied . These studies provide information on the optimized geometrical structure, electronic and vibrational features .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For benzimidazole derivatives, these properties have been studied using various computational methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has explored the synthesis of compounds related to 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde, demonstrating various chemical reactions and properties. For instance, studies have focused on the synthesis of dimethoxy derivatives through condensation reactions, highlighting the conditions necessary for achieving high yields and characterizing the structure of these compounds using techniques like 1H NMR, IR, and ESI-MS (X. Bin, 2012). Another area of interest is the exploration of Excited-State Intramolecular Proton Transfer (ESIPT) in benzimidazole-based Schiff base probes, which have applications as chemosensors for detecting metal ions and cellular imaging (Riya Bag et al., 2023).
Catalysis and Chemical Transformations
The use of related compounds in catalysis and chemical transformations has been documented. One study reports on the Lewis acid catalysis in a microporous metal-organic framework with exposed Mn2+ coordination sites, demonstrating rapid conversion to cyanosilylated products, which is significant for synthetic chemistry (S. Horike et al., 2008). Another research focuses on recyclable supported carbene catalysts for the self-condensation of furaldehydes into furoins, showcasing efficient and recyclable catalyst systems for umpolung condensation reactions (Lu Wang, E. Chen, 2015).
Molecular Docking and Biological Activity
Investigations into the biological activity of benzimidazole derivatives, including novel synthesis and molecular docking studies, have revealed their potential in medicinal chemistry. For example, a study on the synthesis of benzimidazole-pyrazoline hybrid molecules demonstrated their anti-diabetic potential by screening for α-glucosidase inhibition activity, indicating these compounds as effective inhibitors (Farhat Ibraheem et al., 2020).
Photophysical Properties and Sensing Applications
The photophysical properties and applications of benzimidazole derivatives as sensors have been a significant area of research. A detailed study on Schiff base probes derived from benzimidazole showcases their application in selectively sensing Cu2+ ions in semi-aqueous mediums and cellular environments, leveraging their photophysical properties for practical sensing applications (Riya Bag et al., 2023).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1-methylbenzimidazol-2-yl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-15-11-5-3-2-4-10(11)14-13(15)12-7-6-9(8-16)17-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCNWNJMCTVNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(O3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-chlorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2680769.png)
![4-[2-(2-Chlorophenoxy)ethyl]morpholine](/img/structure/B2680770.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2680771.png)

![N-(4-fluorophenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2680774.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2680777.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2680778.png)
![6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2680780.png)
![4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2680781.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2680785.png)
